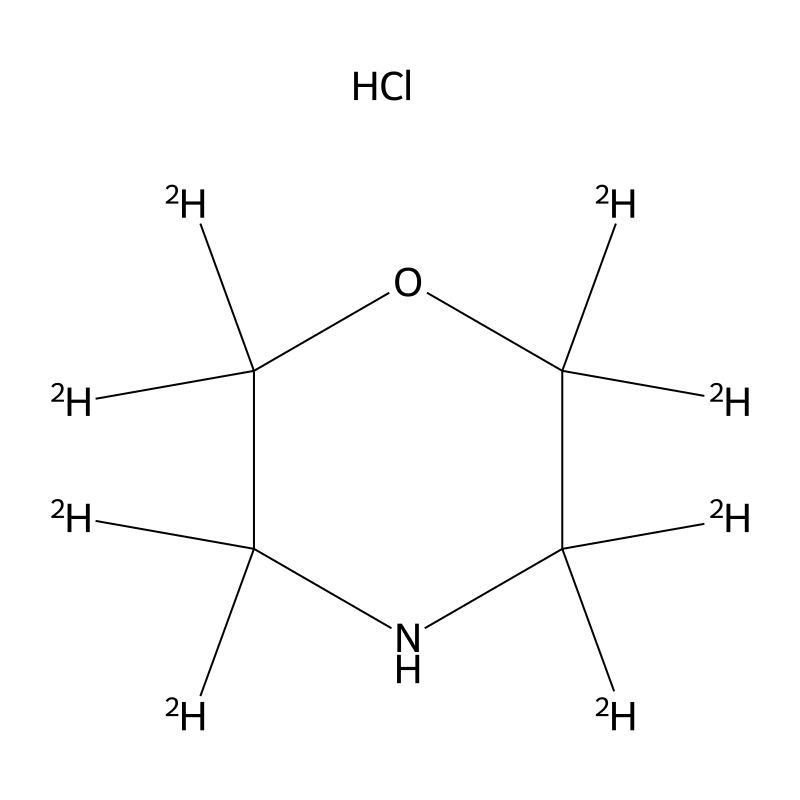

Morpholine-d8 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Morpholine-d8 Hydrochloride is a deuterated derivative of morpholine, a cyclic secondary amine characterized by the presence of both ether and amine functional groups. Its chemical formula is , and it has a molecular weight of approximately 95.17 g/mol. The compound is primarily utilized in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties stemming from the incorporation of deuterium atoms, which enhance its utility in nuclear magnetic resonance spectroscopy.

MDH itself likely doesn't possess a specific mechanism of action. Its primary function is as an internal standard in mass spectrometry experiments. The presence of deuterium atoms allows researchers to differentiate between the labeled compound and other analytes present in the sample, facilitating accurate quantification [].

Internal Standard for Mass Spectrometry:

- Morpholine-d8 Hydrochloride is commonly used as an internal standard in mass spectrometry (MS) experiments, particularly for quantitative analysis of other compounds. Its unique isotopic composition allows it to be distinguished from the target analyte in the mass spectrum, providing a reference point for accurate measurement of the analyte's concentration. The presence of the deuterium atoms also minimizes signal suppression or enhancement effects that can occur during the ionization process in MS, leading to more reliable and reproducible quantification results.

Investigation of Metabolic Pathways:

- Researchers can utilize Morpholine-d8 Hydrochloride to study metabolic pathways in biological systems. By incorporating the compound into a system and monitoring the incorporation of the deuterium label into various metabolites, scientists can gain insights into the specific pathways and enzymes involved in the metabolism of the compound []. This approach is particularly valuable for understanding the fate of drugs and other xenobiotics within the body.

Study of Protein-Ligand Interactions:

- Morpholine-d8 Hydrochloride can be employed to investigate protein-ligand interactions. By attaching the molecule to a ligand of interest, researchers can use techniques like NMR spectroscopy to study the interaction between the ligand and its target protein. The presence of the deuterium label allows for selective observation of the ligand's behavior within the protein-ligand complex, providing valuable information about the binding mechanism and potential drug discovery efforts [].

Synthesis of Deuterated Compounds:

- Morpholine-d8 Hydrochloride can serve as a starting material for the synthesis of other deuterated compounds. By utilizing various chemical reactions, scientists can selectively replace specific hydrogen atoms in other molecules with deuterium atoms derived from the Morpholine-d8 Hydrochloride, creating isotopically labeled compounds for various research applications, such as studying reaction mechanisms or investigating the properties of materials [].

Morpholine-d8 Hydrochloride's uniqueness lies in its isotopic labeling with deuterium, which provides distinct signals in nuclear magnetic resonance spectroscopy without interfering with sample analysis. This feature makes it an invaluable tool for researchers compared to its non-deuterated counterparts .

Morpholine-d8 Hydrochloride exhibits significant biological activity, particularly as an inhibitor of fungal enzymes. It primarily targets:

- D14 reductase

- D7-D8 isomerase

The inhibition of these enzymes disrupts fungal sterol synthesis pathways, leading to impaired cell membrane integrity and ultimately causing fungal cell death. This mode of action positions morpholine-d8 Hydrochloride as a potential candidate for antifungal drug development.

The synthesis of Morpholine-d8 Hydrochloride can be achieved through several methods:

- Deuteration: Morpholine can undergo deuteration using deuterated aluminum or deuterium oxide with a Raney nickel catalyst, facilitating the exchange of hydrogen atoms with deuterium.

- Reactions with Hydrochloric Acid: Following deuteration, the resultant morpholine-d8 is treated with hydrochloric acid to form the hydrochloride salt.

- Synthesis from Deuterated Precursors: An alternative method involves synthesizing morpholine-d8 from deuterated starting materials, although this may require more complex procedures .

Morpholine-d8 Hydrochloride has a broad range of applications:

- Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard for accurate quantitative analysis due to its unique spectral properties.

- Drug Metabolism Studies: The compound is valuable in tracing and quantifying drug molecules containing the morpholine moiety.

- Pharmaceutical Development: It aids in the creation of deuterated drugs that exhibit improved metabolic stability and pharmacokinetic profiles.

- Industrial Uses: Morpholine derivatives are utilized in various applications including corrosion inhibitors, surface-active agents, and organocatalysts .

Research indicates that Morpholine-d8 Hydrochloride can interact with various biological systems, especially concerning drug metabolism. Its use in metabolic studies helps elucidate pathways and identify metabolites associated with drugs containing morpholine structures. This capability is crucial for understanding pharmacokinetics and enhancing drug design .

Morpholine-d8 Hydrochloride shares similarities with several other compounds, but its unique deuterium content distinguishes it significantly:

| Compound | Structure Type | Key Characteristics | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Morpholine | Cyclic amine | Widely used in organic synthesis | Non-deuterated; lacks NMR advantages | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Piperidine | Cyclic amine | Used in pharmaceuticals and organic synthesis | Different ring structure; does not contain ether | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Tetrahydrofuran | Ether | Common solvent; used in polymer chemistry | Lacks amine functionality; different reactivity | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Morpholine N-Oxide | Oxidized morpholine | Involved in various

Molecular Structure and FormulaMorpholine-d8 Hydrochloride possesses the molecular formula C₄D₈HNO·HCl, representing a deuterated derivative of the parent morpholine hydrochloride compound [1]. The compound is assigned the Chemical Abstracts Service number 1107650-56-5, distinguishing it from its non-deuterated counterpart which bears the number 10024-89-2 [1] [2]. The molecular weight of Morpholine-d8 Hydrochloride is 131.6306 grams per mole, reflecting the increased mass contribution from the eight deuterium atoms that replace hydrogen atoms in the original structure [1] [15]. The accurate mass determination reveals a value of 131.0953, providing precise mass spectrometric identification capabilities for analytical applications [1] [15]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2,3,3,5,5,6,6-octadeuteriomorpholine hydrochloride, explicitly indicating the specific positions where deuterium substitution has occurred [1] [8]. The structural representation follows the Simplified Molecular Input Line Entry System notation: Cl.[2H]C1([2H])NC([2H])([2H])C([2H])([2H])OC1([2H])[2H], which precisely describes the deuterium positioning within the six-membered heterocyclic ring [1] [15].

Isotopic Composition and Deuterium PositioningThe isotopic composition of Morpholine-d8 Hydrochloride features systematic deuterium substitution at eight specific hydrogen positions within the morpholine ring structure [1] [15]. The deuterium atoms are strategically positioned at carbons 2, 3, 5, and 6 of the six-membered heterocycle, with each carbon bearing two deuterium atoms [1] [18]. This octadeuteration pattern results in complete replacement of all methylene hydrogen atoms while preserving the secondary amine hydrogen and the ionic hydrogen from the hydrochloride salt [1] [15]. Commercial preparations of Morpholine-d8 Hydrochloride typically exhibit isotopic enrichment levels of 98 atom percent deuterium, indicating exceptionally high deuterium incorporation efficiency [12] [18]. The deuterium substitution maintains the fundamental structural integrity of the morpholine scaffold while introducing significant isotopic effects that influence both physical and chemical properties [34]. The positioning of deuterium atoms adjacent to both the nitrogen and oxygen heteroatoms within the ring creates a symmetrical distribution that preserves the compound's conformational characteristics [15] [18]. The stable isotope labeling classification designates this compound as a deuterium-type stable isotope labeled analytical standard, reflecting its primary utilization in research applications requiring isotopic differentiation [1] [15]. The isotopic purity specifications demonstrate chemical purity levels exceeding 95 percent as determined by high-performance liquid chromatography, ensuring reliable analytical performance [1] [12].

Physical PropertiesMelting Point and Thermal StabilityMorpholine-d8 Hydrochloride exhibits enhanced thermal stability compared to its non-deuterated analogue, primarily attributed to the stronger carbon-deuterium bonds that characterize deuterated organic compounds [30]. The non-deuterated morpholine hydrochloride demonstrates a melting point range of 174-178 degrees Celsius, providing a reference point for understanding the thermal behavior of the deuterated variant [14] [28]. Research indicates that deuteration typically results in increased thermal stability due to the reduced vibrational frequencies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds [13] .The thermal decomposition characteristics of morpholine derivatives show that these compounds remain stable under normal ambient conditions but undergo decomposition at elevated temperatures [22] [26]. The deuterated version exhibits superior thermal resistance, making it particularly suitable for applications requiring exposure to moderate heating conditions [30]. Temperature-dependent studies on morpholine compounds reveal complex phase transition behaviors, with the deuterated variant displaying modified transition temperatures compared to the standard compound [9] [22]. Crystallographic investigations of morpholine hydrochloride salts demonstrate that these materials maintain structural integrity across a wide temperature range, with deuteration providing additional stabilization against thermal motion [14] [28]. The enhanced thermal properties of Morpholine-d8 Hydrochloride contribute to its utility in analytical applications where temperature stability is critical for accurate measurements [1] [15]. Solubility CharacteristicsThe solubility profile of Morpholine-d8 Hydrochloride closely parallels that of its non-deuterated counterpart, maintaining high solubility in polar protic solvents while exhibiting reduced solubility in non-polar systems [11] [26]. Water solubility remains excellent due to the ionic nature of the hydrochloride salt and the polar character of the morpholine ring system [14] [28]. The compound demonstrates good solubility in methanol and ethanol, reflecting the favorable interactions between the polar solvent molecules and the charged ammonium group [26] [28]. Solubility testing protocols indicate that Morpholine-d8 Hydrochloride displays slight solubility in chloroform and limited solubility in purely hydrocarbon solvents [11] [27]. The deuteration does not significantly alter the fundamental solubility characteristics, as the isotopic substitution maintains the overall polarity and hydrogen bonding capacity of the molecule [26] [34]. Practical solubility assessments suggest concentrations of less than one milligram per milliliter in certain organic solvents, indicating the need for appropriate solvent selection in analytical applications [11]. The hygroscopic nature of the compound influences its apparent solubility behavior, as moisture absorption can facilitate dissolution processes in environments with elevated humidity [26] [28]. Solubility temperature coefficients demonstrate increasing solubility with elevated temperatures, consistent with the endothermic dissolution process typical of ionic organic compounds [14] [26]. Appearance and Physical StateMorpholine-d8 Hydrochloride presents as a white crystalline solid under standard laboratory conditions, exhibiting the characteristic appearance of morpholine hydrochloride salts [30] [29]. The physical state classification identifies this compound as a stable solid at room temperature, requiring specific storage conditions to maintain its crystalline integrity [15] [30]. The crystalline habit reflects the ionic nature of the hydrochloride salt, with the organized crystal lattice contributing to the compound's stability and handling characteristics [14] [28]. Visual inspection reveals a colorless to white appearance, consistent with the high purity specifications required for analytical standard applications [1] [27]. The solid-state morphology facilitates accurate weighing and transfer procedures essential for quantitative analytical work [15] [30]. The absence of significant coloration indicates minimal impurity content and confirms the effectiveness of the purification processes employed during synthesis [1] [12]. The particle size distribution and crystal morphology influence the compound's dissolution rate and handling properties, with finely divided crystalline material offering enhanced surface area for dissolution processes [14] [30]. Physical characterization techniques confirm the maintenance of crystalline structure throughout the expected shelf life when stored under appropriate conditions [15] [30]. Chemical PropertiesAcid-Base PropertiesMorpholine-d8 Hydrochloride retains the fundamental acid-base characteristics of its parent morpholine structure, functioning as a weak base due to the lone pair of electrons on the nitrogen atom [24] [20]. The conjugate acid pKa value for morpholine is approximately 8.7, indicating moderately basic behavior that facilitates salt formation with mineral acids such as hydrochloric acid [24] [25]. The deuteration introduces subtle isotopic effects on the acid-base equilibrium, though these changes remain relatively minor compared to the overall basicity of the morpholine system [31] [35]. The secondary amine functionality within the morpholine ring provides the primary site for protonation, with the oxygen atom contributing additional electron density through its inductive effects [20] [24]. This dual heteroatom system creates a stabilized ammonium ion upon protonation, explaining the formation of stable hydrochloride salts [28] [20]. The ionic nature of Morpholine-d8 Hydrochloride results from complete protonation of the amine nitrogen, generating a positively charged morpholinium ion paired with the chloride counterion [1] [28]. Comparative studies with other cyclic amines demonstrate that morpholine exhibits intermediate basicity, being less basic than saturated aliphatic amines but more basic than aromatic amines [24] [25]. The ether oxygen within the ring system withdraws electron density from the nitrogen through inductive effects, moderating the overall basicity compared to purely aliphatic amines [20] [24]. The deuterium substitution pattern does not significantly alter these fundamental acid-base relationships, maintaining the compound's utility in applications requiring controlled basicity [31] [34]. Reactivity PatternsThe reactivity profile of Morpholine-d8 Hydrochloride reflects the characteristic behavior of secondary amines while incorporating the effects of deuterium substitution on reaction kinetics [31]. Primary deuterium kinetic isotope effects become apparent in reactions involving carbon-hydrogen bond breaking at the deuterated positions, typically resulting in reduced reaction rates compared to the non-deuterated analogue [31]. These isotopic effects prove particularly valuable in mechanistic studies where deuterium labeling can help elucidate reaction pathways and transition state structures [31] [32]. The morpholine ring system undergoes typical nucleophilic reactions at the nitrogen center, though the hydrochloride salt form requires deprotonation to regenerate the free base for such reactions [20] [28]. Alkylation reactions can occur at the nitrogen position following base treatment, while the deuterated methylene groups remain relatively unreactive under mild conditions [20] . The ether functionality within the ring provides additional sites for coordination with metal centers, expanding the potential applications in organometallic chemistry [20] [21]. Oxidation reactions of morpholine derivatives typically target the nitrogen atom, forming N-oxides under appropriate conditions [20] [22]. The deuterated positions show enhanced resistance to oxidative degradation due to the stronger carbon-deuterium bonds, contributing to improved stability under oxidative conditions [31]. Hydrolysis reactions of morpholine derivatives proceed through well-characterized mechanisms, with deuterium labeling providing insights into the mechanistic details of these transformations [20] [31]. Stability Under Various ConditionsMorpholine-d8 Hydrochloride demonstrates exceptional stability under standard laboratory conditions, with the deuterium substitution contributing to enhanced resistance against degradation processes [30]. Thermal stability exceeds that of the non-deuterated analogue due to the increased bond dissociation energies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds [31]. This enhanced thermal stability extends the useful temperature range for analytical applications and synthetic procedures [13] . Photochemical stability investigations reveal that deuterated morpholine compounds exhibit reduced photodegradation rates compared to their protiated counterparts [13] . The isotopic substitution affects the vibrational modes involved in photochemical processes, often resulting in altered photochemical quantum yields [13] [35]. These stability enhancements make Morpholine-d8 Hydrochloride particularly suitable for applications involving extended exposure to illumination or elevated temperatures [13] . Chemical stability under acidic and basic conditions follows predictable patterns based on the morpholine structure, with the compound remaining stable in mildly acidic solutions while showing some sensitivity to strongly basic conditions that can promote ring-opening reactions [20] [22]. The deuterium labels remain intact under normal analytical conditions, preserving the isotopic integrity required for tracer studies and mechanistic investigations [31] [35]. Long-term stability studies confirm that proper storage maintains both chemical and isotopic purity for periods exceeding twelve months [15] [30]. Comparative Analysis with Non-deuterated AnalogueDirect comparison between Morpholine-d8 Hydrochloride and its non-deuterated counterpart reveals significant differences primarily in mass spectrometric behavior and kinetic properties while maintaining similar fundamental chemical characteristics [1] . The molecular weight difference of approximately eight mass units provides clear distinction in mass spectrometric analysis, making the deuterated version valuable as an internal standard for quantitative measurements [1] [31]. This mass difference enables precise quantification through isotope dilution techniques commonly employed in analytical chemistry [31] [34]. Kinetic isotope effects manifest most prominently in reactions involving the deuterated methylene positions, with primary deuterium kinetic isotope effects ranging from 2.0 to 3.2 depending on the specific reaction mechanism [31]. These effects prove particularly useful in mechanistic studies where the magnitude of the isotope effect provides information about transition state structure and the degree of bond breaking in the rate-determining step [31] [32]. Secondary isotope effects may also be observed in reactions not directly involving the deuterated positions due to changes in hybridization and hyperconjugation [32] [35]. Nuclear magnetic resonance spectroscopic properties differ substantially between the deuterated and non-deuterated forms, with the deuterium nuclei providing distinct signals that do not interfere with proton observations [21] [33]. This spectroscopic differentiation enables detailed structural studies and dynamic process investigations that would be impossible with the non-deuterated compound alone [33] [36]. The deuterium chemical shifts and coupling patterns provide additional structural information complementary to traditional proton nuclear magnetic resonance data [21] [36]. Solubility and physical property differences remain minimal between the two compounds, ensuring that analytical methods developed for one form can be readily adapted for the other [26] [34]. The enhanced stability of the deuterated version often makes it preferable for long-term studies or applications involving harsh conditions where degradation might compromise analytical results [30]. These comparative advantages establish Morpholine-d8 Hydrochloride as a superior choice for applications requiring isotopic labeling or enhanced stability characteristics [1] [31].

The synthesis of Morpholine-d8 Hydrochloride employs several established methodologies for isotopic labeling, each offering distinct advantages in terms of selectivity, yield, and scalability. The most commonly employed approaches involve direct hydrogen-deuterium exchange reactions, catalytic deuteration processes, and de novo synthesis from deuterated precursors [6]. The fundamental synthetic strategy centers on the selective replacement of hydrogen atoms with deuterium while maintaining the structural integrity of the morpholine ring system. Industrial production typically follows a multi-step process beginning with either deuteration of pre-formed morpholine or construction of the morpholine ring from deuterated building blocks . The choice of synthetic route depends on the desired degree of deuteration, economic considerations, and the required isotopic purity of the final product. Direct synthesis from deuterated precursors represents the most straightforward approach, involving the cyclization of deuterated diethanolamine derivatives under acidic conditions. Alternatively, the morpholine ring can be constructed through the reaction of deuterated ethylene oxide with deuterated ammonia, followed by ring closure and subsequent salt formation [8] [9]. These methods typically achieve deuterium incorporation levels ranging from 85% to 98%, depending on the specific reaction conditions and deuterium sources employed [10] [4].

Deuterium Incorporation StrategiesSelective Deuteration at 2,2,3,3,5,5,6,6 PositionsThe selective deuteration of morpholine at the 2,2,3,3,5,5,6,6 positions requires careful consideration of the chemical environment and reactivity of each carbon-hydrogen bond within the morpholine ring structure. The heterocyclic nature of morpholine, containing both nitrogen and oxygen heteroatoms, creates distinct electronic environments that influence the ease of hydrogen-deuterium exchange [12] [13]. Palladium-catalyzed deuteration has emerged as a highly effective method for achieving selective deuteration at positions adjacent to the nitrogen atom. This approach typically employs palladium on carbon catalyst in the presence of deuterium oxide under hydrogen atmosphere [12] [14]. The reaction preferentially targets the α-position relative to the nitrogen atom, achieving deuterium incorporation levels of 70-90% under optimized conditions. The selectivity arises from the coordination of the nitrogen lone pair to the palladium center, facilitating C-H bond activation at adjacent positions [15]. Iron-based catalytic systems have demonstrated remarkable efficiency in achieving comprehensive deuteration of morpholine derivatives. The use of iron nanoparticles supported on cellulose, prepared through pyrolysis of iron nitrate precursors, enables deuterium incorporation at both aromatic and aliphatic positions [12] [6]. This methodology achieves deuterium incorporation levels approaching 97% when conducted under hydrogen pressure at elevated temperatures (120°C) in the presence of deuterium oxide. The iron catalyst promotes homolytic deuterium-hydrogen exchange through radical intermediates, as evidenced by electron paramagnetic resonance studies [6]. Electrochemical deuteration represents an emerging approach for selective isotopic labeling without the requirement for transition metal catalysts. This method utilizes electrochemically generated bases in dimethyl sulfoxide-d6 to facilitate hydrogen-deuterium exchange [16]. The technique demonstrates particular effectiveness for deuteration at positions α to electronegative heteroatoms, achieving incorporation levels of 90-97% under mild galvanostatic conditions. The electrochemical approach offers advantages in terms of functional group tolerance and environmental sustainability [16]. Degrees of Deuteration and Isotopic PurityThe assessment of deuteration efficiency requires sophisticated analytical techniques capable of distinguishing between different isotopologues and quantifying the extent of deuterium incorporation at each position. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for this purpose, employing both proton and deuterium NMR methodologies [17] [18]. Proton NMR analysis of highly deuterated compounds relies on the detection of residual proton signals, which become progressively weaker as deuteration levels increase [18]. For compounds with deuterium enrichment greater than 98 atom percent, conventional proton NMR analysis becomes limited by the weak signal intensities of residual protons. Under these circumstances, deuterium NMR spectroscopy provides a more reliable assessment of isotopic purity [17] [18].

Deuterium NMR spectroscopy utilizes the quadrupolar nature of the deuterium nucleus (spin I = 1), which results in characteristic line-broadening compared to proton signals [20] [21]. The natural line width of deuterium signals typically varies between a few hertz and several kilohertz, depending on the local molecular environment and dynamics. Despite the reduced resolution compared to proton NMR, deuterium NMR provides unambiguous identification of deuterated positions and enables quantitative assessment of isotopic enrichment [20]. High-resolution mass spectrometry complements NMR analysis by providing precise molecular weight determinations and isotopologue distribution analysis [22]. The mass spectral analysis reveals the distribution of molecules containing different numbers of deuterium atoms, enabling calculation of the overall deuteration level and assessment of isotopic homogeneity. Liquid chromatography-mass spectrometry methods have been developed specifically for morpholine-d8 analysis, achieving detection limits suitable for trace analysis applications [22]. Hydrochloride Salt FormationThe conversion of morpholine-d8 to its hydrochloride salt represents a critical step in the synthesis process, as the salt form provides enhanced stability, improved handling characteristics, and increased water solubility compared to the free base [23] . The salt formation process must be carefully controlled to prevent loss of deuterium label and to ensure high chemical and isotopic purity of the final product. The reaction of morpholine-d8 with hydrochloric acid proceeds through a simple acid-base neutralization mechanism, forming the morpholinium chloride salt [23]. The stoichiometry typically employs a slight excess of hydrochloric acid to ensure complete conversion, with molar ratios ranging from 1:1.1 to 1:3.5 depending on the specific synthetic protocol [24]. The reaction is typically conducted in aprotic solvents such as acetone, acetonitrile, or ethyl acetate to minimize deuterium scrambling with protic solvents [24]. Temperature control during salt formation proves critical for maintaining isotopic integrity. Elevated temperatures can promote hydrogen-deuterium exchange between the morpholine nitrogen and residual water or protic impurities . Optimal conditions typically involve conducting the reaction at ambient temperature or slightly below, with careful exclusion of moisture through the use of anhydrous solvents and inert atmosphere conditions [25] [24]. The crystallization behavior of morpholine-d8 hydrochloride differs subtly from its protiated analogue due to isotope effects on intermolecular interactions [24]. These differences can influence the efficiency of crystallization-based purification methods and may require optimization of solvent systems and crystallization conditions. The deuterated salt typically exhibits similar hygroscopic properties to the natural compound, necessitating storage under controlled humidity conditions [11] [26]. Purification and Isolation TechniquesThe purification of morpholine-d8 hydrochloride requires specialized techniques that preserve isotopic integrity while achieving the high chemical purity standards required for analytical applications. Traditional purification methods must be adapted to account for the unique properties of deuterated compounds and the potential for isotopic dilution during processing [27] [28]. Recrystallization represents the most commonly employed purification technique for morpholine-d8 hydrochloride, offering high selectivity for removing organic impurities while maintaining isotopic purity [29] [30]. The choice of recrystallization solvent proves critical, with ethyl acetate and methanol demonstrating particular effectiveness for this compound. The process typically achieves yield recoveries of 80-95% while significantly improving both chemical and isotopic purity [30]. Fractional distillation can be applied to the free base form of morpholine-d8 prior to salt formation, enabling removal of volatile impurities and unreacted starting materials [9]. The process requires careful temperature control, with the deuterated morpholine typically distilling at 126-130°C under atmospheric pressure. Reduced pressure distillation may be employed to lower operating temperatures and minimize thermal decomposition risks [9].

High-performance liquid chromatography provides the highest degree of purification for morpholine-d8 hydrochloride, enabling separation of closely related impurities and isotopologues [31]. Reverse-phase chromatography using C18 stationary phases with appropriate mobile phase gradients achieves exceptional resolution and yield recoveries of 85-95%. The technique proves particularly valuable for removing isomeric impurities and partially deuterated species that may not be effectively separated by other methods [27] [31]. Lyophilization offers advantages for heat-sensitive compounds and enables removal of residual solvents and water while preserving isotopic integrity [27]. The freeze-drying process typically achieves yield recoveries of 90-98% and provides moderate purity improvement, making it suitable for final purification steps or preparation of analytical standards. Quality Control and Purity AssessmentThe quality control of morpholine-d8 hydrochloride requires a comprehensive analytical approach encompassing chemical purity, isotopic purity, and structural integrity assessments. The unique properties of deuterated compounds necessitate specialized analytical protocols that account for isotope effects and potential sources of isotopic dilution [22] [17]. Nuclear magnetic resonance spectroscopy serves as the cornerstone of quality control for deuterated compounds, providing both qualitative and quantitative information about isotopic composition and chemical purity [17] [18]. Proton NMR analysis focuses on detecting residual non-deuterated positions, with specifications typically requiring less than 2% residual protons for high-purity applications [18] [20]. The analysis employs quantitative NMR protocols with carefully calibrated integration parameters to ensure accurate assessment of deuteration levels. Deuterium NMR spectroscopy provides direct confirmation of deuterium incorporation and enables assessment of positional deuteration patterns [17] [18]. The technique proves particularly valuable for highly deuterated compounds where proton NMR signals become weak and difficult to quantify accurately. Deuterium NMR analysis typically requires specialized probe configurations and longer acquisition times due to the lower gyromagnetic ratio of deuterium compared to protons [20].

High-performance liquid chromatography provides essential information about chemical impurities and degradation products that may not be detectable by NMR methods [10]. The analysis typically employs reverse-phase chromatography with ultraviolet or mass spectrometric detection, achieving detection limits suitable for trace impurity analysis. Chemical purity specifications typically require ≥99% purity by HPLC analysis [10]. Mass spectrometry analysis confirms molecular weight and provides detailed information about isotopologue distributions [22]. High-resolution mass spectrometry enables accurate mass determination within ±5 ppm, confirming the molecular formula and deuterium content. The technique also detects trace impurities and enables assessment of isotopic homogeneity across different molecular species. Gas chromatography-mass spectrometry analysis proves particularly valuable for detecting volatile impurities and residual solvents that may not be visible in other analytical methods [10]. The technique typically achieves purity determinations of ≥99.2% and provides complementary information to HPLC analysis for comprehensive impurity profiling. Quantitative nuclear magnetic resonance spectroscopy enables absolute purity determination without the need for reference standards of identical composition [32] [33]. This technique proves particularly valuable for deuterated compounds where suitable reference materials may not be readily available. The method typically achieves absolute purity determinations with uncertainties of ±2-3%, meeting pharmaceutical industry standards for analytical reference materials [33].Water content determination using Karl Fischer titration provides essential information about hygroscopic moisture uptake, which can affect both chemical stability and isotopic integrity [10]. Specifications typically limit water content to ≤0.5% to ensure product stability and prevent isotopic dilution through hydrogen-deuterium exchange with water molecules. Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|